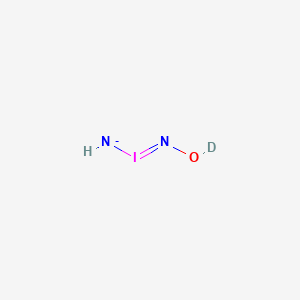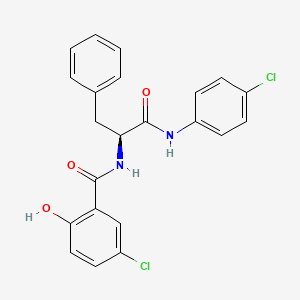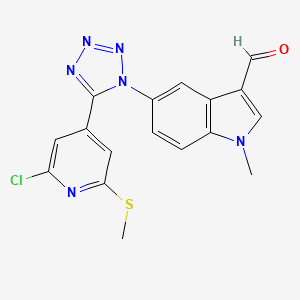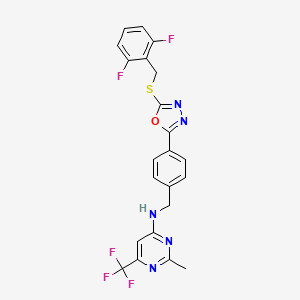
Antifungal agent 71
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antifungal agent 71 is a potent compound used to combat fungal infections. It belongs to the class of azole antifungal agents, which are known for their effectiveness in inhibiting the growth of various pathogenic fungi. This compound is particularly valuable in treating systemic fungal infections, which can be life-threatening, especially in immunocompromised individuals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 71 involves several key steps. The initial step typically includes the preparation of an epoxide intermediate, which is then subjected to a ring-opening reaction with an amino fragment. This reaction is often catalyzed by lithium perchlorate under microwave conditions. The resulting product undergoes further modifications, including reductive amination and intramolecular cyclization, to yield the final antifungal agent .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pressure, and reaction time. The intermediates are purified using techniques such as crystallization and chromatography to achieve the desired quality of the final product.
化学反应分析
Types of Reactions
Antifungal agent 71 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may possess enhanced antifungal activity or improved pharmacokinetic properties.
科学研究应用
Antifungal agent 71 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of azole antifungal agents.
Biology: Investigated for its effects on fungal cell growth and metabolism.
Medicine: Employed in the development of new antifungal therapies for systemic and superficial fungal infections.
Industry: Utilized in the formulation of antifungal coatings and materials to prevent fungal contamination.
作用机制
Antifungal agent 71 exerts its effects by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane. It targets the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol. By binding to this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .
相似化合物的比较
Similar Compounds
- Fluconazole
- Voriconazole
- Itraconazole
Uniqueness
Antifungal agent 71 is unique due to its broad spectrum of activity against various pathogenic fungi, including strains resistant to other azole antifungal agents. It also exhibits favorable pharmacokinetic properties, such as high aqueous solubility and low toxicity, making it a promising candidate for further development .
属性
分子式 |
C22H16F5N5OS |
|---|---|
分子量 |
493.5 g/mol |
IUPAC 名称 |
N-[[4-[5-[(2,6-difluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]phenyl]methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C22H16F5N5OS/c1-12-29-18(22(25,26)27)9-19(30-12)28-10-13-5-7-14(8-6-13)20-31-32-21(33-20)34-11-15-16(23)3-2-4-17(15)24/h2-9H,10-11H2,1H3,(H,28,29,30) |
InChI 键 |
ZXGXAIHBZZENJN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=N1)NCC2=CC=C(C=C2)C3=NN=C(O3)SCC4=C(C=CC=C4F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


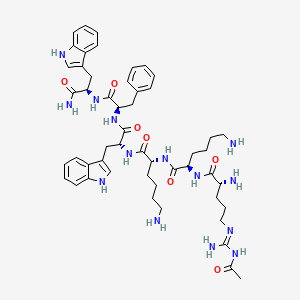
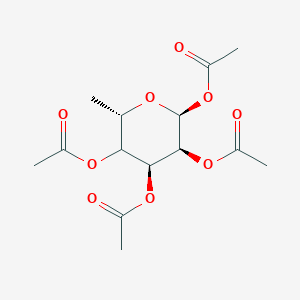
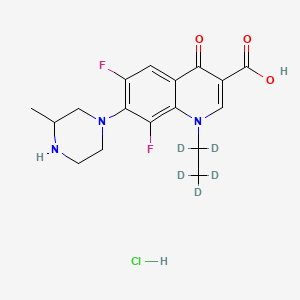
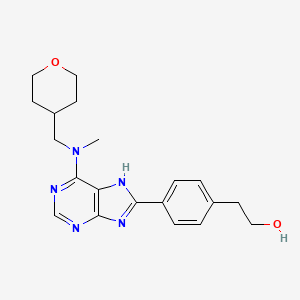
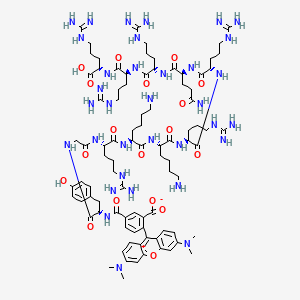
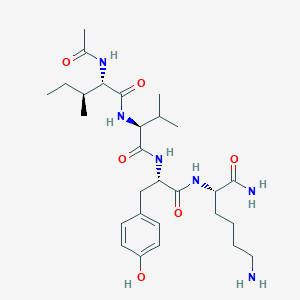
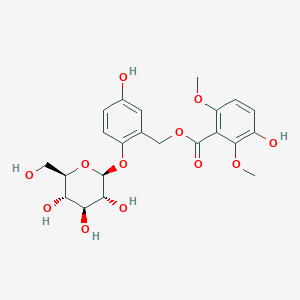
![N-[2-carbamoyl-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B12388539.png)
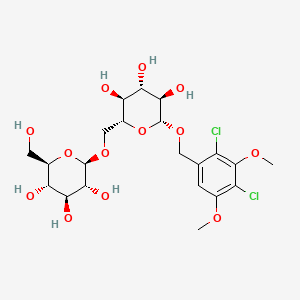
![2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388548.png)
![4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid](/img/structure/B12388556.png)
